

MS2177: A Potent and Selective Inhibitor of SETD8

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Compound of Interest

Compound Name: MS2177

Cat. No.: B1193131

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MS2177 is a potent and selective small-molecule inhibitor of SETD8 (also known as SET8, PR-SET7, or KMT5A), a histone methyltransferase. As the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), SETD8 plays a crucial role in various cellular processes, including DNA damage response, cell cycle control, and transcriptional regulation. Dysregulation of SETD8 activity has been implicated in the pathogenesis of cancer, making it an attractive therapeutic target. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **MS2177**, serving as a valuable resource for researchers in the fields of epigenetics and drug discovery.

Chemical Structure and Properties

MS2177 is a quinazoline derivative with the systematic IUPAC name 7-(2-aminoethoxy)-6-methoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine^[1]. The chemical structure and key properties of **MS2177** are summarized below.

Table 1: Physicochemical Properties of **MS2177**

Property	Value	Source
IUPAC Name	7-(2-aminoethoxy)-6-methoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine	[1]
Chemical Formula	C24H38N6O2	[1]
Molecular Weight	442.61 g/mol	[1]
InChI Key	UEDAXBZCRLISHC-UHFFFAOYSA-N	[1]
SMILES Code	<chem>COC1=C(OCCN)C=C2N=C(N3CCCC3)N=C(NCCCCCN4CC(C4)C2=C1</chem>	[1]
CAS Number	Unknown	[1]

Biological Activity and Mechanism of Action

MS2177 is a potent inhibitor of SETD8, exhibiting competitive inhibition with respect to the histone H4 peptide substrate and non-competitive inhibition with respect to the S-adenosyl-L-methionine (SAM) cofactor[2]. This indicates that **MS2177** binds to the substrate-binding site of SETD8, preventing the methylation of H4K20.

Table 2: In Vitro Activity of **MS2177** against SETD8

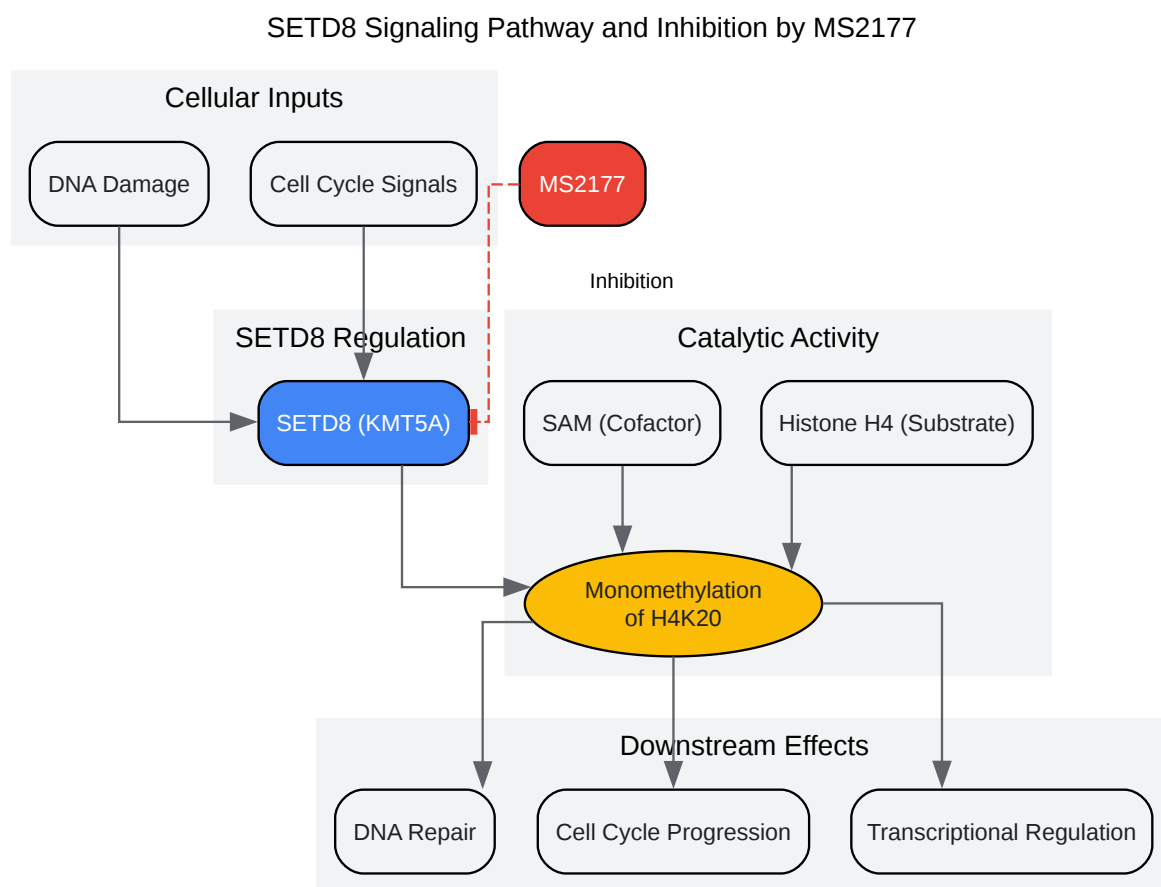
Parameter	Value	Assay	Source
IC50	1.9 μ M (σ = 1.05 μ M, n = 4)	Scintillation Proximity Assay	[1][2]
KD	1.3 μ M	Isothermal Titration Calorimetry (ITC)	[1][2]

The binding of **MS2177** to SETD8 is enthalpy-driven, as determined by ITC[2]. The co-crystal structure of **MS2177** in complex with human SETD8 (PDB ID: 5T5G) reveals the molecular

basis for its inhibitory activity, providing a foundation for further structure-based drug design^[3].

Signaling Pathway of SETD8 and Point of Intervention by MS2177

SETD8 is a key regulator of chromatin structure and gene expression. Its primary function is the monomethylation of H4K20. This epigenetic mark is involved in the DNA damage response, cell cycle progression, and transcriptional regulation. In cancer, aberrant SETD8 activity can lead to altered gene expression and contribute to tumorigenesis. **MS2177** inhibits the catalytic activity of SETD8, thereby preventing the methylation of H4K20 and influencing these downstream cellular processes.



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Figure 1: Simplified signaling pathway of SETD8 and the inhibitory action of **MS2177**.

Experimental Protocols

The following are summaries of the key experimental protocols used in the characterization of **MS2177**, based on the information provided in the cited literature[2].

Synthesis of MS2177

The synthesis of **MS2177** involves a multi-step chemical process. A generic procedure for the final step is described as follows:

Generic Procedure for Quinazoline Synthesis:

- To a solution of the appropriate 2-chloro-6,7-dimethoxy-N-substituted-quinazolin-4-amine in a suitable solvent (e.g., n-butanol), add the desired amine (in the case of **MS2177**, pyrrolidine) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).
- Heat the reaction mixture in a microwave reactor to the specified temperature for a set duration.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Redissolve the residue in a suitable organic solvent (e.g., CH₂Cl₂) and wash with brine.
- Purify the crude product using appropriate chromatographic techniques to yield the final compound.

SETD8 Inhibition Assay (Scintillation Proximity Assay)

This assay measures the enzymatic activity of SETD8 by quantifying the transfer of a radiolabeled methyl group from [3H]-SAM to a biotinylated histone H4 peptide substrate.

Experimental Workflow:

Scintillation Proximity Assay Workflow

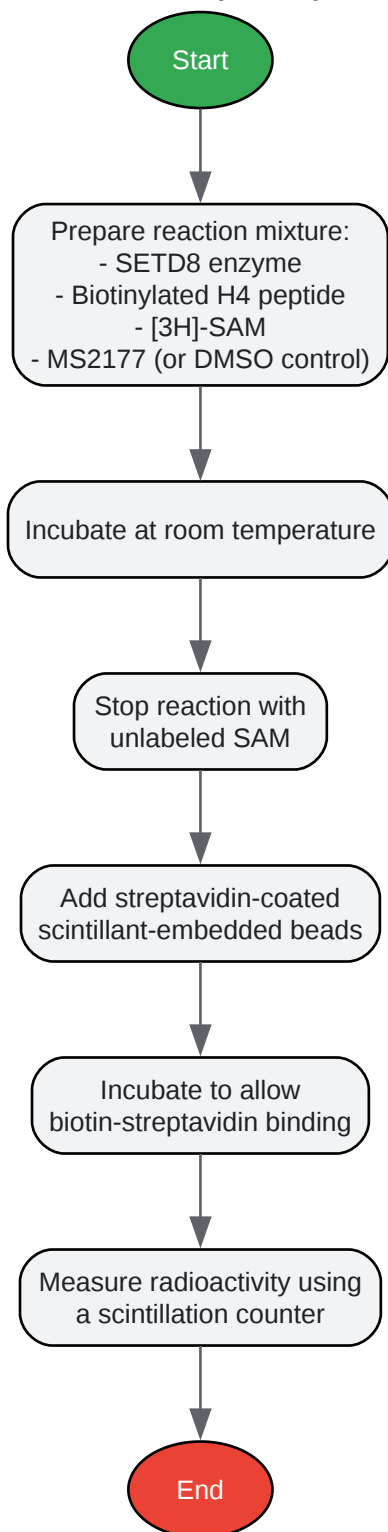
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Figure 2: Workflow for the Scintillation Proximity Assay to determine SETD8 inhibition.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between **MS2177** and SETD8.

Methodology:

- Prepare a solution of purified SETD8 protein in the calorimeter cell.
- Prepare a solution of **MS2177** in the injection syringe at a higher concentration.
- Perform a series of injections of the **MS2177** solution into the SETD8 solution.
- Measure the heat released or absorbed during each injection.
- Analyze the resulting data to determine the binding parameters.

Conclusion

MS2177 is a valuable research tool for studying the biological functions of SETD8. Its well-characterized chemical structure, properties, and mechanism of action, supported by detailed experimental data, make it a robust probe for investigating the role of H4K20 monomethylation in health and disease. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to utilize **MS2177** in their studies and to guide the design of next-generation SETD8 inhibitors with improved potency and selectivity.

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